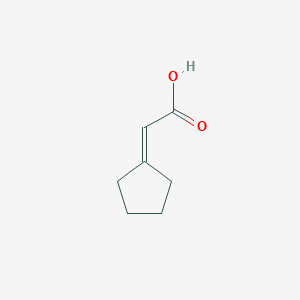

2-cyclopentylideneacetic Acid

Description

Properties

IUPAC Name |

2-cyclopentylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLEHPBUZPLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304974 | |

| Record name | 2-cyclopentylideneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-27-1 | |

| Record name | 2-cyclopentylideneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Cyclopentylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopentylideneacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details established synthetic routes, provides hypothetical detailed experimental protocols, and summarizes key characterization data. Furthermore, it explores the potential biological relevance of this compound, offering a framework for future research and development.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary and well-established olefination reactions: the Wittig reaction and the Knoevenagel condensation. Both methods utilize cyclopentanone as the starting material.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones.[1][2][3] In the context of synthesizing this compound, this reaction involves the condensation of cyclopentanone with a phosphorus ylide derived from an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.

Reaction Scheme:

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure based on general Wittig reaction principles.[4]

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Cyclopentanone

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO4)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous THF. To this suspension, add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours to form the phosphonium salt. Cool the resulting suspension to 0 °C and slowly add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 2-3 hours to form the ylide.

-

Olefination: Cool the ylide solution to 0 °C and add cyclopentanone (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

-

Work-up and Ester Isolation: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product, ethyl 2-cyclopentylideneacetate, can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 12 hours.

-

Acidification and Product Isolation: Acidify the reaction mixture to pH 2 with 2M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is another powerful method for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[5][6] For the synthesis of this compound, cyclopentanone is reacted with malonic acid in the presence of a basic catalyst, which is followed by decarboxylation.[7]

Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

This protocol is a representative procedure based on the Doebner modification of the Knoevenagel condensation.[7]

Materials:

-

Cyclopentanone

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Toluene

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve cyclopentanone (1.0 eq) and malonic acid (1.2 eq) in toluene.

-

Condensation and Decarboxylation: Add pyridine (2.0 eq) and a catalytic amount of piperidine to the mixture. Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours). The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. Due to the limited availability of experimental data for this compound (CAS 1903-27-1), this section provides computed data for the target molecule and experimental data for its saturated analog, cyclopentylacetic acid (CAS 1123-00-8), for comparative purposes.

Physical and Chemical Properties

| Property | This compound (Computed) | Cyclopentylacetic Acid (Experimental) |

| Molecular Formula | C₇H₁₀O₂ | C₇H₁₂O₂ |

| Molecular Weight | 126.15 g/mol | 128.17 g/mol |

| Melting Point | - | 12-14 °C |

| Boiling Point | - | 133-134 °C @ 23 mmHg |

| Density | - | 1.022 g/mL @ 25 °C |

| Refractive Index | - | n20/D 1.453 |

Data for Cyclopentylacetic acid sourced from ChemicalBook[8].

Spectroscopic Data

Note: The following are predicted and representative spectroscopic data. Actual experimental data should be acquired for confirmation.

This compound (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, COOH), ~5.8-6.0 (s, 1H, =CH), ~2.4-2.6 (m, 4H, allylic CH₂), ~1.6-1.8 (m, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~172 (C=O), ~160 (C=), ~120 (=CH), ~35 (allylic CH₂), ~26 (CH₂).

-

IR (KBr, cm⁻¹): ~2500-3300 (br, O-H), ~1680 (C=O), ~1640 (C=C).

-

Mass Spectrometry (EI): m/z (%) = 126 (M⁺), 81, 67.

Cyclopentylacetic Acid (Experimental Data Summary)

-

¹H NMR: Spectral data is available and can be found in databases such as ChemicalBook.[9]

-

¹³C NMR: Spectral data is available and can be found in databases such as ChemicalBook.[10]

-

IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum.[11]

-

Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization).[12][13]

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural features suggest potential as a modulator of inflammatory pathways. The cyclopentane ring is a common motif in various biologically active compounds, including prostaglandins and some antiviral agents.[2]

Potential Anti-inflammatory Activity

The α,β-unsaturated carboxylic acid moiety present in this compound is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. It is plausible that this compound could also interact with and inhibit COX enzymes.

Proposed Signaling Pathway: COX Inhibition

Caption: Proposed inhibitory action of this compound on the COX pathway.

Experimental and Logical Workflows

Synthesis Workflow

The general workflow for the synthesis of this compound via either the Wittig reaction or Knoevenagel condensation followed by purification is depicted below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. purechemistry.org [purechemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR spectrum [chemicalbook.com]

- 10. CYCLOPENTYLACETIC ACID(1123-00-8) 13C NMR [m.chemicalbook.com]

- 11. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 12. Cyclopentaneacetic acid [webbook.nist.gov]

- 13. mzCloud – Cyclopentylacetic acid [mzcloud.org]

Physicochemical Properties of 2-Cyclopentylideneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid (CAS No. 1903-27-1) is an organic compound featuring a carboxylic acid functional group attached to a cyclopentylidene moiety.[1][2] As an α,β-unsaturated carboxylic acid, its structure is of interest in medicinal chemistry and drug discovery. The presence of the cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a summary of the known physicochemical properties of this compound, details common experimental protocols for their determination, and explores its potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for this compound is limited in publicly available literature, a combination of computed and available data provides a foundational understanding of its characteristics.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | N/A | [2] |

| CAS Number | 1903-27-1 | N/A | [2] |

| Molecular Formula | C₇H₁₀O₂ | N/A | [2] |

| Molecular Weight | 126.15 g/mol | Computed | [2] |

| XLogP3 | 1.2 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computed | [2] |

| Hydrogen Bond Donors | 1 | Computed | [2] |

| Hydrogen Bond Acceptors | 2 | Computed | [2] |

| Rotatable Bond Count | 1 | Computed | [2] |

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not extensively documented, its structural similarity to known anti-inflammatory agents, particularly α,β-unsaturated carboxylic acids and certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for similar biological functions.[1]

The propenoic acid moiety is a key structural feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The cyclopentylidene group may influence the binding affinity and selectivity for these enzyme isoforms.[1]

Mandatory Visualization: Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by this compound.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[6][7]

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[7]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

System Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent like methanol for sparingly soluble compounds) to a known concentration, typically at least 10⁻⁴ M. The ionic strength of the solution is kept constant using an electrolyte like KCl.

-

Titration: The solution is placed in a vessel with the calibrated pH electrode and a stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal). The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualization: Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional "gold standard" for its measurement.

Methodology:

-

Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.

-

Sample Addition: A known amount of this compound is dissolved in one of the phases (typically 1-octanol).

-

Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory agents. This guide has summarized its core physicochemical properties, highlighting the need for further experimental validation of computationally derived data. The detailed experimental protocols provided serve as a foundation for researchers to accurately characterize this and similar molecules. Future studies should focus on the synthesis and in vitro screening of this compound to confirm its proposed biological activity and to elucidate its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H10O2 | CID 297453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYCLOPENTYLACETIC ACID CAS#: 1123-00-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 7. 1123-00-8 | 2-Cyclopentylacetic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Cyclopentylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid is a carboxylic acid derivative with a cyclopentylidene moiety. Its structural features suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes generalized experimental protocols for acquiring such data for a solid carboxylic acid sample.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using various online spectral prediction tools.

Predicted ¹H NMR Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 11.5 - 12.5 | Singlet | 1H |

| 3 | 5.8 - 6.0 | Singlet | 1H |

| 4, 8 | 2.3 - 2.5 | Triplet | 4H |

| 5, 7 | 1.6 - 1.8 | Multiplet | 4H |

Note: The chemical shift of the carboxylic acid proton (1) can be broad and its position is highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) |

| 2 | 170 - 175 |

| 3 | 115 - 120 |

| 4 | 155 - 160 |

| 5, 9 | 30 - 35 |

| 6, 8 | 25 - 30 |

| 7 | 25 - 30 |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2950-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Medium | C=C stretch (Alkene) |

| 1400-1450 | Medium | C-H bend (Aliphatic) |

| 1210-1320 | Medium-Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrum of this compound (Electron Ionization)

| Predicted m/z | Relative Intensity | Possible Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - CH₃]⁺ |

| 97 | Medium | [M - C₂H₅]⁺ or [M - COOH]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid carboxylic acid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with a pestle in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to create a fine, homogeneous powder.

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Electron Ionization (EI) with a Direct Insertion Probe:

-

Sample Preparation:

-

Place a small amount of the solid sample (microgram to nanogram quantity) into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Data Acquisition:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

An In-depth Technical Guide to the Properties and Spectra of CAS Number 1903-27-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential synthetic routes for the compound with CAS number 1903-27-1, identified as 2-Cyclopentylideneacetic acid. Due to a scarcity of publicly available experimental data for this compound, this guide incorporates detailed experimental data for its close structural isomer, Cyclopentylacetic acid (CAS 1123-00-8), to provide valuable comparative insights. This document includes tabulated physical and spectral data, a detailed experimental protocol for a plausible synthetic method, and a workflow diagram to facilitate understanding and application in research and development.

Introduction

This compound (CAS 1903-27-1) is a carboxylic acid derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure, featuring a cyclopentylidene ring attached to an acetic acid moiety, makes it a potential building block in organic synthesis. However, a thorough review of available literature and chemical databases reveals a significant lack of experimentally determined physical and spectroscopic data for this specific compound.

To address this information gap and provide a useful resource for the scientific community, this guide presents a detailed analysis of a closely related and well-characterized isomer, Cyclopentylacetic acid (CAS 1123-00-8). The data for this isomer, including physical properties and comprehensive spectral analyses, are presented as a valuable proxy for estimating the characteristics of this compound. Furthermore, a detailed experimental protocol for the synthesis of this compound via the Knoevenagel condensation is provided, offering a practical approach for its preparation in a laboratory setting.

Physicochemical Properties

| Property | Value (for Cyclopentylacetic acid, CAS 1123-00-8) |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Melting Point | 12-14 °C |

| Boiling Point | 133-134 °C at 23 mmHg |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.453 |

| Solubility | Soluble in chloroform and methanol. |

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic signatures of this compound, with experimental data for its isomer, Cyclopentylacetic acid, presented for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected and observed chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of Cyclopentylacetic acid are detailed below.

¹H NMR Spectrum (Cyclopentylacetic acid)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | 1H, -COOH |

| ~2.3 | Doublet | 2H, -CH₂-COOH |

| ~1.2 - 1.9 | Multiplet | 9H, Cyclopentyl protons |

¹³C NMR Spectrum (Cyclopentylacetic acid) [1]

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~40 | -CH₂-COOH |

| ~34 | Methine C of cyclopentyl |

| ~32 | Methylene C of cyclopentyl |

| ~25 | Methylene C of cyclopentyl |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for Cyclopentylacetic acid are listed in the table below. For this compound, one would expect to see additional peaks corresponding to the C=C double bond. The NIST WebBook provides a gas-phase IR spectrum for another isomer, 2-(Cyclopenten-1-yl)acetic acid, which shows a C=C stretch.[2]

IR Spectrum (Cyclopentylacetic acid) [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1200-1300 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The major fragments observed in the mass spectrum of Cyclopentylacetic acid are listed below.[4]

Mass Spectrum (Cyclopentylacetic acid)

| m/z | Relative Intensity | Possible Fragment |

| 128 | Moderate | [M]⁺ (Molecular ion) |

| 85 | High | [M - COOH]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 45 | High | [COOH]⁺ |

Experimental Protocols: Synthesis of this compound

A plausible and widely used method for the synthesis of α,β-unsaturated carboxylic acids from ketones is the Knoevenagel condensation.[5][6] The following protocol details the synthesis of this compound from cyclopentanone and malonic acid.

Reaction: Knoevenagel Condensation

Reactants:

-

Cyclopentanone

-

Malonic acid

-

Pyridine (as solvent and basic catalyst)

-

Piperidine (as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 equivalent) in pyridine.

-

Addition of Reactants: To the stirred solution, add cyclopentanone (1.0 equivalent) and a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.

Caption: Workflow for the Knoevenagel Condensation.

Conclusion

This technical guide has provided a detailed overview of the known and inferred properties of this compound (CAS 1903-27-1). While experimental data for this specific compound is limited, the comprehensive data presented for its isomer, Cyclopentylacetic acid, offers a valuable point of reference for researchers. The detailed synthetic protocol for the Knoevenagel condensation provides a practical method for the preparation of this compound, enabling further investigation of its properties and potential applications. This guide serves as a foundational resource for scientists and professionals in the fields of chemical research and drug development.

References

- 1. CYCLOPENTYLACETIC ACID(1123-00-8) 13C NMR spectrum [chemicalbook.com]

- 2. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 3. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentaneacetic acid [webbook.nist.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Formation of 2-Cyclopentylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-cyclopentylideneacetic acid, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides established experimental protocols, and presents key quantitative data for the characterization of the target compound.

Core Synthesis Mechanisms and Pathways

The formation of this compound from cyclopentanone predominantly proceeds through three well-established olefination reactions: the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. These reactions involve the formation of a new carbon-carbon double bond by coupling cyclopentanone with a reagent that provides the acetic acid moiety.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] For the synthesis of this compound, cyclopentanone is reacted with a compound such as malonic acid or cyanoacetic acid.[1][2] The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of cyclopentanone, followed by a dehydration step to yield the α,β-unsaturated product.[1] When malonic acid is used in the presence of a base like pyridine, the reaction is often followed by decarboxylation to yield the desired product.[1]

Caption: Knoevenagel condensation pathway for this compound.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[3][4] To synthesize this compound, cyclopentanone is reacted with a Wittig reagent containing a carboxymethyl group, such as (carboxymethyl)triphenylphosphonium bromide. The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane.[4] This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[4]

Caption: Wittig reaction pathway for this compound formation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[5] This reagent is typically more nucleophilic than the corresponding Wittig ylide and often provides better yields and stereoselectivity, favoring the formation of (E)-alkenes.[5][6] For the synthesis of this compound, cyclopentanone is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The resulting α,β-unsaturated ester is then hydrolyzed to yield the final carboxylic acid product.[5]

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Knoevenagel Condensation of Cyclopentanone and Malonic Acid

This protocol is adapted from the Doebner modification of the Knoevenagel condensation.[1]

Materials:

-

Cyclopentanone

-

Malonic Acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.

-

Add cyclopentanone (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction of Cyclopentanone and Triethyl Phosphonoacetate

This two-step protocol involves the HWE reaction followed by hydrolysis.[5]

Step 1: Synthesis of Ethyl 2-cyclopentylideneacetate

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (or another suitable base)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add cyclopentanone (1.0 equivalent) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ethyl 2-cyclopentylideneacetate by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 2-cyclopentylideneacetate

-

Ethanol

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

Dissolve the purified ethyl 2-cyclopentylideneacetate in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [7] |

| Molecular Weight | 126.15 g/mol | [7] |

| Melting Point | 74-75 °C | [8] |

| Boiling Point | 133-134 °C at 23 mmHg | [9] |

| Density | 1.022 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.453 | [9] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH | |

| 5.85 | s | 1H | =CH- | |

| 2.55 | t | 2H | α-CH₂ (allyl) | |

| 2.40 | t | 2H | α'-CH₂ (allyl) | |

| 1.70 - 1.60 | m | 4H | β,β'-CH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~172 | C=O (acid) | |

| ~160 | =C(quat) | |

| ~115 | =CH | |

| ~38 | α-C (allyl) | |

| ~34 | α'-C (allyl) | |

| ~26 | β,β'-C |

Note: NMR data are predicted and may vary based on experimental conditions. It is recommended to acquire experimental data for full confirmation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. This compound | C7H10O2 | CID 297453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopentanone,2-cyclopentylidene- | CAS#:825-25-2 | Chemsrc [chemsrc.com]

- 9. Cyclopentylacetic acid [chembk.com]

The Dawn of the Cyclopentylidene Moiety: A Technical Guide to its Discovery and Enduring Legacy in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – December 25, 2025 – The cyclopentylidene moiety, a five-membered carbon ring attached to another structure via a double bond, has carved a significant niche in the landscape of organic chemistry and drug discovery. From its initial synthesis at the dawn of the 20th century to its incorporation into modern therapeutics, the journey of cyclopentylidene compounds is one of evolving synthetic strategies and expanding biological applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these remarkable compounds.

The Genesis of Cyclopentylidene Chemistry: Thiele's Groundbreaking Synthesis

The story of cyclopentylidene compounds begins with the broader class of molecules known as fulvenes. In 1900, the German chemist Johannes Thiele reported the first synthesis of these brightly colored hydrocarbons.[1][2][3] His pioneering work, "Ueber Ketonreactionen bei dem Cyclopentadiën" (On Ketone Reactions of Cyclopentadiene), published in the Berichte der deutschen chemischen Gesellschaft, detailed a method that would become the foundation of fulvene chemistry for decades.[4]

Thiele's synthesis involved the base-catalyzed condensation of cyclopentadiene with various aldehydes and ketones.[1][2] The reaction, typically carried out in the presence of an alkoxide base such as sodium ethoxide, resulted in the formation of a new carbon-carbon double bond, creating the characteristic exocyclic double bond of the fulvene structure.

While groundbreaking, Thiele's original method was not without its limitations. The reactions often produced low yields and were plagued by the formation of resinous byproducts, likely due to competing aldol condensations and polymerization of the reactive fulvene products.[1]

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The inherent reactivity and potential of fulvenes spurred chemists to refine and develop more efficient synthetic routes for creating the cyclopentylidene moiety.

Improvements on the Thiele Condensation

In the decades following Thiele's discovery, numerous modifications to the original condensation reaction were explored. Researchers experimented with different bases, solvents, and reaction conditions to improve yields and minimize side reactions. A notable improvement was the use of secondary amines, such as pyrrolidine, as catalysts, which often provided cleaner reactions and better yields for a wider range of substrates.[1]

The Wittig Reaction: A Paradigm Shift

The mid-20th century witnessed a revolution in alkene synthesis with the development of the Wittig reaction, discovered by Georg Wittig in the early 1950s. This powerful method involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. The Wittig reaction offered a highly versatile and regioselective route to alkenes, including the formation of the cyclopentylidene group. By reacting a cyclopentyl-substituted phosphorus ylide with a carbonyl compound, or cyclopentanone with an appropriate ylide, chemists could now construct the desired moiety with greater control and predictability.

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant refinement of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, emerged as another indispensable tool. This variation utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproducts are more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification.

Cyclopentylidene Compounds in Medicinal Chemistry: A Historical Perspective

The unique structural and electronic properties of the cyclopentylidene group have made it an attractive scaffold in the design of biologically active molecules.

Early Explorations and Anti-inflammatory Potential

While specific early 20th-century examples of cyclopentylidene-containing drugs are not extensively documented in readily available literature, the broader class of cyclopentane derivatives has a rich history in medicinal chemistry. The cyclopentane ring is a key structural feature in prostaglandins, a class of lipid compounds discovered in the 1930s that are involved in inflammation and other physiological processes.[5][6] The cyclopentylidene moiety can be seen as a rigidified analogue of substructures within these important signaling molecules. Early research into anti-inflammatory agents likely included the synthesis and evaluation of various cyclopentane derivatives, including those with exocyclic double bonds, in an effort to mimic or antagonize the effects of prostaglandins.

Prostaglandin Analogues and Beyond

The elucidation of the structure of prostaglandins and their role in inflammation spurred the development of synthetic analogues for therapeutic use. Many of these analogues incorporate a cyclopentane core, and the cyclopentylidene group has been utilized to create conformationally restricted mimics of the natural ligands, aiming for enhanced potency, selectivity, and metabolic stability.

Nucleoside Analogues in Antiviral and Anticancer Therapy

In more recent times, the cyclopentylidene scaffold has been incorporated into nucleoside analogues. These compounds, which mimic the natural building blocks of DNA and RNA, are a cornerstone of antiviral and anticancer chemotherapy.[7][8] By replacing the furanose sugar ring with a cyclopentylidene-containing carbocyclic system, medicinal chemists can create analogues that are resistant to enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Signaling Pathways and Molecular Targets

The biological activity of cyclopentylidene-containing compounds is intrinsically linked to their ability to interact with specific cellular signaling pathways. Given their historical connection to inflammation and their use in modern drug design, several key pathways are of particular relevance.

The Prostaglandin Signaling Pathway

Prostaglandins exert their diverse effects by binding to a family of G-protein coupled receptors (GPCRs).[5] Cyclopentylidene-containing prostaglandin analogues are designed to interact with these receptors, either as agonists to mimic the natural ligand's effect or as antagonists to block it. This modulation of the prostaglandin pathway is central to their therapeutic applications in inflammation, pain, and other conditions.

The NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the inflammatory response.[9] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many anti-inflammatory drugs, including those that modulate prostaglandin signaling, ultimately exert their effects by inhibiting the NF-κB pathway. The development of cyclopentylidene-containing compounds with anti-inflammatory properties often involves assessing their ability to modulate this central inflammatory pathway.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation.[10] It transduces signals from a wide array of cytokines and growth factors. Inhibitors of the JAK-STAT pathway have emerged as a major class of drugs for treating autoimmune and inflammatory diseases. The design of novel therapeutics, potentially including those with a cyclopentylidene scaffold, often considers the modulation of this pathway as a key strategy.

Experimental Protocols

Thiele's Synthesis of Fulvenes (Conceptual Protocol based on historical accounts)

The following is a generalized protocol based on descriptions of Thiele's original work. Specific quantities and conditions would have varied depending on the starting materials.

Objective: To synthesize a fulvene derivative by the condensation of a carbonyl compound with cyclopentadiene.

Materials:

-

Cyclopentadiene (freshly distilled)

-

An aldehyde or ketone (e.g., acetone, benzaldehyde)

-

Anhydrous ethanol

-

Sodium metal

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve clean sodium metal in an excess of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of cyclopentadiene in anhydrous ethanol, followed by the dropwise addition of the aldehyde or ketone.

-

Reaction: The reaction mixture, often deeply colored, is stirred at room temperature or with gentle heating for several hours.

-

Workup: The reaction is quenched by the addition of water. The product is then extracted with diethyl ether. The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product, often an oil or a colored solid, is then purified by distillation or recrystallization.

Note: This protocol is a historical representation and modern safety standards and techniques should be applied. The use of freshly prepared cyclopentadiene is crucial as it readily dimerizes.

Quantitative Data Summary

The following tables summarize conceptual quantitative data for the synthesis of cyclopentylidene derivatives, comparing the historical Thiele method with modern synthetic approaches. It is important to note that yields from Thiele's era were often not as rigorously determined or reported as they are today.

Table 1: Comparison of Synthetic Methods for Cyclopentylidene Derivatives

| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Thiele Condensation | Cyclopentadiene, Aldehyde/Ketone, Alkoxide Base | Low to Moderate | Historical significance, simple starting materials | Low yields, side reactions, resin formation |

| Wittig Reaction | Phosphorus Ylide, Aldehyde/Ketone | Good to Excellent | High yields, regioselective, versatile | Stoichiometric phosphine oxide byproduct |

| HWE Reaction | Phosphonate Carbanion, Aldehyde/Ketone | Good to Excellent | High yields, often stereoselective, easy byproduct removal | Requires preparation of phosphonate reagent |

Conclusion

From its discovery in the landmark work of Johannes Thiele to its current role in the synthesis of complex pharmaceuticals, the cyclopentylidene moiety has demonstrated enduring importance in chemical science. The evolution of its synthesis from the often low-yielding condensation reactions of the early 20th century to the highly efficient and selective methods of today is a testament to the progress of organic chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of cyclopentylidene compounds provides a valuable foundation for the design and synthesis of the next generation of innovative molecules.

References

- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule drug discovery targeting the JAK-STAT pathway | CoLab [colab.ws]

- 7. scispace.com [scispace.com]

- 8. Prostaglandin signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmaceutical intervention in the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 2-Cyclopentylideneacetic Acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopentylideneacetic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, biological activity, and interactions with molecular targets. Theoretical calculations, based on the principles of quantum mechanics, provide a powerful, non-experimental avenue to elucidate these molecular characteristics with high accuracy.

This technical guide outlines the standard computational workflow for conducting a theoretical analysis of the this compound structure. It details the underlying theories, a step-by-step computational protocol, and the interpretation of the resulting data, serving as a methodological blueprint for researchers in the field.

Theoretical Background

The primary goal of theoretical calculations in this context is to solve the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like this compound, an exact analytical solution is not feasible.[1] Therefore, approximation methods are employed.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It treats each electron in the mean field of all other electrons, but it neglects the explicit correlation between the motions of individual electrons.[2] While a crucial starting point, HF theory's accuracy can be limited for many systems.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost.[4][5] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. This approach implicitly includes electron correlation, offering significantly better results than HF for a comparable computational effort. A popular and widely validated functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7][8]

Basis Sets: Both HF and DFT methods require a set of mathematical functions, known as a basis set, to represent the molecular orbitals. The 6-31G * (or 6-31G(d)) basis set is a Pople-style split-valence basis set that provides a good compromise between accuracy and computational cost for organic molecules.[9] It includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing non-planar geometries and bonding environments accurately.

Computational Workflow

The theoretical analysis of this compound follows a systematic, multi-step process to ensure the identification of the true global energy minimum structure and the accurate calculation of its properties.

Computational Protocol

This section provides a detailed methodology for the theoretical calculations on this compound, suitable for implementation in computational chemistry software packages like Gaussian, ORCA, or GAMESS.

1. Initial Structure Generation:

-

The 2D structure of this compound is drawn using a chemical structure editor (e.g., ChemDraw, MarvinSketch).

-

The 2D structure is converted into an initial 3D structure using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

2. Conformational Search (Optional but Recommended):

-

Due to the rotatable single bond between the cyclopentylidene ring and the acetic acid moiety, a conformational search is advisable.

-

A potential energy surface scan is performed by systematically rotating the dihedral angle of the C=C-C=O bond.

-

Each point on the scan is optimized at a low level of theory (e.g., HF/3-21G) to reduce computational cost. The resulting low-energy conformers are identified for further analysis.

3. Geometry Optimization:

-

The lowest energy conformer(s) from the initial scan are subjected to a full geometry optimization.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d) or 6-31G*

-

Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a precise location of the stationary point on the potential energy surface.

4. Frequency Calculation:

-

A frequency calculation is performed at the same level of theory (B3LYP/6-31G*) on the optimized geometry.

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

-

To compute zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy.

-

To predict the infrared (IR) spectrum of the molecule.

-

5. Property Analysis:

-

From the output of the optimized and frequency calculations, key data is extracted:

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Thermodynamic Data: Enthalpy, Gibbs free energy, and entropy are obtained.

-

Spectroscopic Data: The calculated vibrational frequencies and intensities are used to generate a theoretical IR spectrum.

-

Data Presentation

Quantitative data from the calculations should be summarized in tables for clarity and ease of comparison with experimental data, if available.

Table 1: Selected Optimized Geometrical Parameters for this compound at the B3LYP/6-31G Level.*

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | C(carbonyl)-O(carbonyl) | e.g., 1.215 |

| C-O | C(carbonyl)-O(hydroxyl) | e.g., 1.350 |

| O-H | O(hydroxyl)-H | e.g., 0.970 |

| C=C | C(alpha)-C(cyclopentyl) | e.g., 1.345 |

| **Bond Angles (°) ** | ||

| O=C-O | O(carbonyl)-C(carbonyl)-O(hydroxyl) | e.g., 123.0 |

| C=C-C | C(alpha)-C(cyclopentyl)-C(ring) | e.g., 125.5 |

| Dihedral Angle (°) | ||

| C=C-C=O | C(cyclopentyl)-C(alpha)-C(carbonyl)-O(carbonyl) | e.g., 0.5 or 179.5 |

Note: The values presented are hypothetical examples for illustrative purposes.

Table 2: Calculated Electronic and Thermodynamic Properties.

| Property | Calculated Value | Units |

| Total Electronic Energy | e.g., -498.12345 | Hartrees |

| HOMO Energy | e.g., -0.258 | Hartrees |

| LUMO Energy | e.g., -0.015 | Hartrees |

| HOMO-LUMO Gap | e.g., 0.243 | Hartrees |

| Dipole Moment | e.g., 2.85 | Debye |

| Gibbs Free Energy | e.g., -498.00123 | Hartrees |

Conclusion

Theoretical calculations using Density Functional Theory provide a robust and insightful framework for characterizing the structure and properties of this compound. The outlined workflow, employing the B3LYP functional with the 6-31G* basis set, represents a standard, reliable protocol for obtaining accurate geometrical, electronic, and thermodynamic data. This information is invaluable for rationalizing the molecule's behavior and guiding further research in drug design and materials development.

References

- 1. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

In-depth Technical Guide on the Potential Biological Activity of 2-Cyclopentylideneacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activity of 2-cyclopentylideneacetic acid. Publicly available, peer-reviewed data on the specific biological functions of this compound is scarce. The primary role of this compound in the scientific literature is as a chemical intermediate in the synthesis of more complex, biologically active molecules. Notably, it is a precursor for derivatives that exhibit activity against the Epidermal Growth Factor Receptor (EGFR) and for cytotoxic agents. While some commercial suppliers suggest a direct inhibitory effect on the EGF receptor, these claims lack substantiation in primary scientific literature. This guide synthesizes the available information, focusing on its role as a synthetic precursor and the biological activities of its derivatives, to infer its potential areas of pharmacological interest.

Introduction to this compound

This compound (CAS No: 1903-27-1) is a carboxylic acid with the molecular formula C₇H₁₀O₂. Its structure consists of a cyclopentylidene group attached to the alpha-carbon of an acetic acid moiety. This compound serves as a versatile building block in organic synthesis. While direct evidence of its biological activity is not well-documented, its structural components and its use in the synthesis of pharmacologically active compounds suggest potential for biological interaction.

Role as a Precursor in the Synthesis of Biologically Active Molecules

The most significant body of evidence related to the biological potential of this compound comes from its use as a starting material for compounds with established pharmacological profiles.

Precursor to Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound has been utilized as a precursor in the synthesis of substituted pyrimidine compounds designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Precursor to Cytotoxic Shikonin Derivatives

The compound has also been employed in the synthesis of novel shikonin derivatives.[2][3] Shikonin and its analogues are known for their cytotoxic effects against various cancer cell lines, particularly melanoma. These derivatives often induce apoptosis and inhibit tumor growth. The use of this compound in this context suggests that the cyclopentylidene moiety can be incorporated into larger molecules to modulate their cytotoxic potential.

Inferred Potential Biological Activity

Based on the activities of its derivatives, it is plausible to hypothesize potential, yet unproven, biological activities for this compound itself.

-

Potential EGFR Pathway Interaction: The recurring, though unverified, claim of direct EGFR inhibition by this compound warrants further investigation.[4] It is possible that the compound has a weak affinity for the receptor, which is then enhanced in its more complex derivatives.

-

General Cytotoxicity: Given its role in creating cytotoxic agents, this compound could be screened for weak cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

EGFR Inhibition Assay Workflow

A primary investigation should focus on verifying the claims of EGFR inhibition. A common method for this is a kinase activity assay.

Methodology: EGFR Kinase Activity Assay (Example Protocol)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in DMSO to create a range of test concentrations.

-

Enzyme and Substrate Addition: In a 96-well plate, add the reaction buffer, a fixed concentration of recombinant human EGFR kinase, and a fluorescently labeled substrate peptide.

-

Compound Incubation: Add the serially diluted this compound or a control (e.g., Gefitinib) to the wells. Incubate for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for EGFR.

-

Reaction Termination and Detection: After a set incubation period (e.g., 60 minutes), stop the reaction. Measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence polarization method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-compound control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assay

To assess potential cytotoxic effects, a standard cell viability assay, such as the MTT assay, can be employed using a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and A375 melanoma).

Methodology: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The current body of scientific literature does not provide direct, conclusive evidence for the biological activity of this compound. Its primary established role is that of a synthetic precursor. However, its involvement in the creation of potent EGFR inhibitors and cytotoxic compounds suggests that it may possess latent biological activities that have yet to be thoroughly investigated. The unsubstantiated claims of EGFR inhibition should be a priority for experimental verification. The proposed experimental protocols provide a foundational framework for initiating such studies. Future research should aim to systematically screen this compound against a broader range of biological targets to fully elucidate its pharmacological potential.

References

Solubility of 2-Cyclopentylideneacetic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Cyclopentylideneacetic Acid

This compound is an α,β-unsaturated carboxylic acid. This class of compounds is of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The molecular structure, featuring a cyclopentyl group, imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic properties.[1] While extensive biological activity data for this compound is limited, its structural similarities to known anti-inflammatory agents suggest potential in this therapeutic area.[1]

Chemical Structure:

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H10O2 | PubChem |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| pKa (predicted) | 4.85 ± 0.10 | ChemicalBook |

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. However, the following table is provided as a template for researchers to populate with experimentally determined values using the protocols outlined in this guide. General qualitative observations indicate that, like many carboxylic acids, it is expected to be soluble in polar organic solvents such as chloroform and methanol.

Table 1: Quantitative Solubility of this compound in Organic Solvents at 25°C (Template)

| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Chloroform | ||

| Toluene | ||

| Heptane |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.

-

Quantitative Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis). Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve for the compound is required for this step.

-

Data Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.

Synthesis of this compound

A common method for the synthesis of α,β-unsaturated carboxylic acids like this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Applications in Drug Development